N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine
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Overview
Description
N-(5-chloro-2-pyridinyl)-6-Azaspiro[25]octane-5-methanamine is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-pyridinyl)-6-Azaspiro[25]octane-5-methanamine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amines and pyridine derivatives, such as:
- N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanol
- N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-carboxamide .
Uniqueness
N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClN3 |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
N-(6-azaspiro[2.5]octan-7-ylmethyl)-5-chloropyridin-2-amine |
InChI |
InChI=1S/C13H18ClN3/c14-10-1-2-12(16-8-10)17-9-11-7-13(3-4-13)5-6-15-11/h1-2,8,11,15H,3-7,9H2,(H,16,17) |
InChI Key |
XIACIAHMTMZOFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCNC(C2)CNC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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